

Physical and chemical properties of Methyl 2-hydroxytricosanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-hydroxytricosanoate

Cat. No.: B186529

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An In-depth Technical Guide to Methyl 2-hydroxytricosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytricosanoate is a long-chain alpha-hydroxy fatty acid methyl ester. While specific research on this particular molecule is limited, its structural class—long-chain hydroxy fatty acids and their esters—is of significant interest in various scientific fields, including biochemistry, cell biology, and pharmacology. These compounds are known to be integral components of complex lipids, such as sphingolipids, and are involved in various cellular processes. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of **Methyl 2-hydroxytricosanoate**, along with methodologies for its potential synthesis and analysis, and discusses its likely biological significance based on related compounds.

Core Physical and Chemical Properties

Quantitative data for **Methyl 2-hydroxytricosanoate** is not readily available in public databases. The following table summarizes its basic identifiers and includes estimated values for key physical properties based on trends observed in homologous long-chain fatty acid methyl esters.

Property	Value	Source/Justification
Molecular Formula	C ₂₄ H ₄₈ O ₃	PubChem[1]
Molecular Weight	384.64 g/mol	PubChem[1]
CAS Number	118745-41-8	Matreya LLC
Appearance	Solid (inferred)	Based on similar long-chain fatty acid esters.
Melting Point	Not available	Expected to be higher than related non-hydroxylated fatty acid methyl esters.
Boiling Point	> 350 °C at 760 mmHg (estimated)	Estimated based on the boiling points of other C16-C24 fatty acid methyl esters, which generally range from 330-357°C. The hydroxyl group would likely increase the boiling point.[2]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethers) (inferred)	Long-chain fatty acids and their esters are generally insoluble in polar solvents like water but soluble in non-polar organic solvents. The hydroxyl group may slightly increase polarity but is unlikely to confer significant water solubility.[3]
Storage	-20°C	Recommended for long-term stability of similar lipid compounds.
Stability	≥ 4 years at -20°C	Based on data for similar compounds from commercial suppliers.

Spectroscopic and Analytical Data (Inferred)

While experimental spectra for **Methyl 2-hydroxytricosanoate** are not publicly available, the expected spectral characteristics can be inferred from the analysis of similar long-chain hydroxy fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, and the long aliphatic chain.

- ~3.7 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃).
- ~4.0-4.2 ppm (multiplet, 1H): Proton on the alpha-carbon bearing the hydroxyl group (-CH(OH)-).
- ~2.4 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-CO-). This signal might be absent or shifted in an alpha-hydroxy ester.
- ~1.2-1.6 ppm (broad multiplet, ~40H): Methylene protons of the long alkyl chain (-(CH₂)₂₀-).
- ~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments.

- ~175 ppm: Carbonyl carbon of the ester (-COO-).
- ~70 ppm: Alpha-carbon attached to the hydroxyl group (-CH(OH)-).
- ~52 ppm: Carbon of the methyl ester (-OCH₃).
- ~22-34 ppm: Carbons of the long methylene chain.
- ~14 ppm: Terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be characterized by the following absorption bands:

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching vibration of the hydroxyl group.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$ (strong): C-H stretching vibrations of the aliphatic chain.
- $\sim 1740\text{ cm}^{-1}$ (strong): C=O stretching vibration of the ester carbonyl group.[4]
- $\sim 1170\text{ cm}^{-1}$ (strong): C-O stretching vibration of the ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of the underivatized molecule would likely show a weak or absent molecular ion peak (M^+) at m/z 384.6. Common fragmentation patterns for long-chain esters would be expected, including cleavage at the ester group and fragmentation along the alkyl chain. Derivatization, for instance by trimethylsilylation of the hydroxyl group, is a common technique to improve volatility and obtain more informative mass spectra for GC-MS analysis. The mass spectrum of the TMS derivative of **Methyl 2-hydroxytricosanoate** is available in the NIST WebBook.

Experimental Protocols

Hypothetical Synthesis of Methyl 2-hydroxytricosanoate

A plausible synthetic route to **Methyl 2-hydroxytricosanoate** involves the alpha-hydroxylation of the corresponding fatty acid, tricosanoic acid, followed by esterification.

Step 1: α -Bromination of Tricosanoic Acid

- Tricosanoic acid is refluxed with thionyl chloride (SOCl_2) to form the acid chloride.
- The resulting acid chloride is then treated with N-bromosuccinimide (NBS) and a catalytic amount of hydrogen bromide (HBr) to achieve alpha-bromination.
- The crude 2-bromotricosanoyl chloride is then hydrolyzed to yield 2-bromotricosanoic acid.

Step 2: Nucleophilic Substitution to form 2-hydroxytricosanoic acid

- The 2-bromotricosanoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
- The mixture is heated to facilitate the S_N2 reaction, where the bromide is displaced by a hydroxide ion to form 2-hydroxytricosanoic acid.
- Acidification of the reaction mixture precipitates the alpha-hydroxy acid, which can be purified by recrystallization.

Step 3: Fischer Esterification

- 2-hydroxytricosanoic acid is dissolved in an excess of methanol.
- A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.
- The mixture is refluxed for several hours to drive the equilibrium towards the formation of the methyl ester.
- After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine to remove the acid catalyst and any unreacted carboxylic acid.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield **Methyl 2-hydroxytricosanoate**.

Workflow for Hypothetical Synthesis:



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*Hypothetical synthesis workflow for **Methyl 2-hydroxytricosanoate**.*

Potential Biological Significance and Signaling Pathways

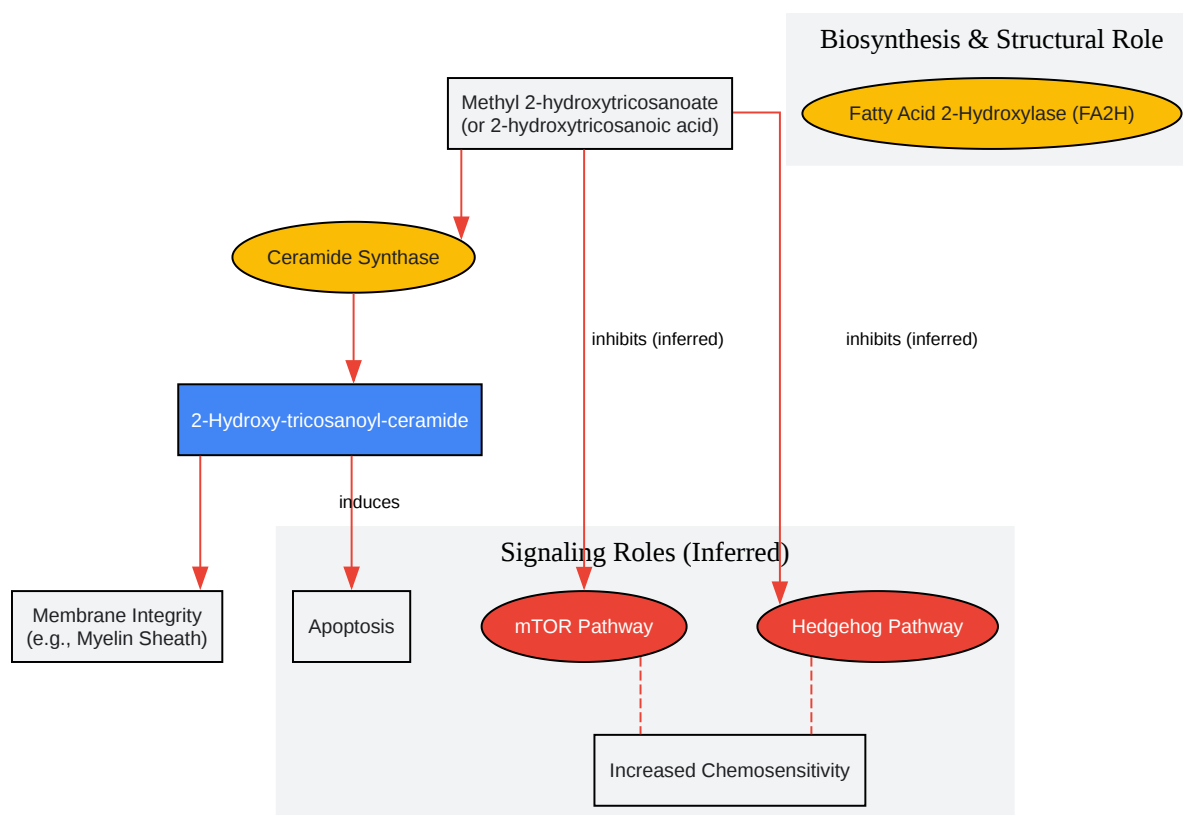
While specific biological functions of **Methyl 2-hydroxytricosanoate** have not been extensively studied, the broader class of 2-hydroxy long-chain fatty acids is known to play crucial roles in cellular biology, particularly as components of sphingolipids.

2-Hydroxy fatty acids are integral to the structure of certain ceramides and other complex sphingolipids. These lipids are essential for the integrity and function of cell membranes, especially in the nervous system and the skin.^[5] Mutations in the fatty acid 2-hydroxylase (FA2H) gene, which is responsible for the synthesis of 2-hydroxy fatty acids, are associated with severe neurological disorders, highlighting the importance of these molecules in maintaining myelin stability.^[6]

Recent evidence suggests that 2-hydroxy sphingolipids are not merely structural components but also have specific roles in cell signaling.^[5] For instance, 2'-hydroxy ceramides have been shown to induce apoptosis in certain cell types more potently than their non-hydroxylated counterparts, suggesting they may mediate distinct pro-apoptotic signaling pathways.^[6] Furthermore, some studies indicate that 2-hydroxylated fatty acids, such as (R)-2-hydroxy-palmitic acid, can enhance the chemosensitivity of cancer cells by inhibiting mTOR and Hedgehog signaling pathways.^[7]

Given these findings, it is plausible that **Methyl 2-hydroxytricosanoate**, or its corresponding free acid, could be involved in similar signaling cascades.

Inferred Signaling Involvement:



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Inferred biological roles and signaling of 2-hydroxy long-chain fatty acids.

Conclusion

Methyl 2-hydroxytricosanoate is a molecule for which specific experimental data is scarce. However, by drawing comparisons with structurally related long-chain alpha-hydroxy fatty acid esters, a reasonable profile of its physical, chemical, and potential biological properties can be constructed. This guide provides a foundational understanding for researchers interested in this and similar molecules, offering inferred data to guide experimental design and hypothesis generation. Further research is warranted to elucidate the specific properties and biological

functions of **Methyl 2-hydroxytricosanoate**, which may hold potential in the development of new therapeutic agents, particularly in the context of cancer and neurological disorders.

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- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-hydroxytricosanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186529#physical-and-chemical-properties-of-methyl-2-hydroxytricosanoate]

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